molecular formula C21H19FN2O3S2 B12133334 N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12133334
M. Wt: 430.5 g/mol
InChI Key: IHXKYZFXHUHUNR-AQTBWJFISA-N
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Description

The N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a high-purity chemical compound designed for research applications. This molecule features a distinct benzylidene-thiazolidinone core, a structure noted in scientific literature for its potential bioactivity. Compounds within this structural class have been investigated as potential agonists for the beta-3 adrenergic receptor . Activation of this receptor is a recognized therapeutic strategy for managing metabolic conditions, including type 2 diabetes and insulin resistance . The mechanism of action is believed to involve receptor binding that stimulates metabolic pathways, potentially leading to increased energy expenditure and improved glucose homeostasis . Researchers can utilize this compound in biochemical and pharmacological studies to further explore these mechanisms. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H19FN2O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C21H19FN2O3S2/c1-2-27-17-9-7-16(8-10-17)23-19(25)11-12-24-20(26)18(29-21(24)28)13-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25)/b18-13-

InChI Key

IHXKYZFXHUHUNR-AQTBWJFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Formation of 3-(4-Ethoxyphenylcarbamoyl)propanoic Acid Hydrazide

The synthesis begins with the preparation of the hydrazide intermediate, achieved through a three-step process:

  • Esterification : 3-Chloropropanoyl chloride reacts with 4-ethoxyaniline in dichloromethane under basic conditions (triethylamine) to yield N-(4-ethoxyphenyl)propanamide.

  • Hydrazinolysis : The amide is treated with hydrazine hydrate in methanol, producing 3-(4-ethoxyphenylcarbamoyl)propanoic acid hydrazide.

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Duration: 8 hours

  • Yield: 85–90%

Cyclocondensation to Form the Thiazolidinone Core

Formation of the Benzylidene Hydrazone

The hydrazide intermediate reacts with 4-fluorobenzaldehyde in ethanol under acidic catalysis (glacial acetic acid) to form the corresponding benzylidene hydrazone. This step establishes the Z-configuration of the benzylidene moiety through kinetic control.

Optimized Parameters :

  • Molar ratio (hydrazide:aldehyde): 1:1.2

  • Catalyst: 5% acetic acid

  • Temperature: Reflux (78°C)

  • Duration: 6 hours

  • Yield: 78%

Thiazolidinone Ring Closure

The benzylidene hydrazone undergoes cyclocondensation with mercaptoacetic acid in toluene under nitrogen to form the thiazolidinone ring. This step is critical for introducing the thioxo group at position 2 of the heterocycle.

Key Observations :

  • Solvent : Anhydrous toluene prevents hydrolysis of intermediates.

  • Atmosphere : Nitrogen suppresses oxidative side reactions.

  • Temperature : Reflux (110°C)

  • Duration : 48 hours

  • Yield : 62–68%

Structural Elucidation and Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • ν(C=O) : 1685 cm⁻¹ (amide I band)

  • ν(N–H) : 3250 cm⁻¹ (hydrazide N–H stretch)

  • ν(C=S) : 1240 cm⁻¹ (thioxo group)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.23 (s, 1H, NHamide)

  • δ 8.12 (d, J = 8.4 Hz, 2H, ArH-ortho to OEt)

  • δ 7.85 (s, 1H, CH= of benzylidene)

  • δ 7.52–7.48 (m, 2H, ArH-fluorophenyl)

  • δ 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

  • δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 190.2 (C=O, thiazolidinone)

  • δ 167.8 (C=S)

  • δ 162.3 (C-F, J = 245 Hz)

  • δ 63.5 (OCH₂CH₃)

  • δ 14.7 (OCH₂CH₃)

Optimization and Yield Improvement

Solvent and Catalysis Effects

Comparative studies reveal that toluene outperforms DMF or THF in cyclocondensation due to its high boiling point and inertness. Catalysis with p-toluenesulfonic acid (PTSA) increases yields to 72% by accelerating imine formation.

Stereochemical Control

The Z-configuration of the benzylidene group is favored under kinetic conditions (reflux in toluene). Prolonged heating (>60 hours) leads to isomerization to the E-form, necessitating strict reaction time control.

Comparative Data of Analogous Compounds

Table 1: Yields and Physical Properties of Thiazolidinone Derivatives

CompoundR₁R₂Yield (%)m.p. (°C)
Target compound4-OEt4-F68240–242
N-(4-Hydroxyphenyl) analog4-OH3-OCH₃62257–259
N-(3-Hydroxyphenyl) analog3-OH2-OCH₃59235–237

Table 2: Spectral Data Comparison

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Thioxo (C=S)1240
Amide (NH)325010.23 (s)
Benzylidene (CH=)7.85 (s)
OCH₂CH₃4.02 (q), 1.35 (t)

Challenges and Mitigation Strategies

  • Isomerization Risk :

    • Cause : Prolonged heating during cyclocondensation.

    • Solution : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7).

  • Low Amidation Yields :

    • Cause : Steric hindrance from the ethoxy group.

    • Solution : Use coupling agents like HOBt/EDC for amide bond formation.

  • Purification Difficulties :

    • Cause : High polarity of the thioxo group.

    • Solution : Recrystallize from ethanol/water (4:1) .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities (e.g., antimicrobial, anticancer) modulated by substituents on the benzylidene ring and the propanamide side chain. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Benzylidene Substituent Propanamide Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-Fluorophenyl 4-Ethoxyphenyl 428.4 (calculated) Enhanced lipophilicity due to ethoxy group; potential kinase inhibition
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorophenyl 1,3-Thiazol-2-yl 394.9 (calculated) Increased electrophilicity from Cl; possible antiproliferative activity
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylphenyl 3-Hydroxyphenyl 398.5 Improved solubility (hydroxyl group); antioxidant potential
N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxyphenyl 2-Chlorophenyl 494.0 (calculated) Dual substituents (methoxy, propoxy) may enhance CNS penetration
(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide 4-Hydroxy-3-methoxyphenyl Benzenesulfonamide 434.5 (calculated) Sulfonamide group could confer COX-2 inhibition

Key Observations:

Electronic Effects :

  • The 4-fluoro group in the target compound offers moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, 4-chloro () and 4-methyl () substituents increase lipophilicity but may reduce metabolic stability .

Bioactivity Correlations :

  • Hydroxyl or methoxy groups (e.g., ) improve water solubility and hydrogen-bonding capacity, critical for target binding .
  • Sulfonamide or thiazole moieties () expand pharmacophore diversity, enabling interactions with enzymes like carbonic anhydrase .

Synthetic Pathways :

  • Most analogs are synthesized via cyclocondensation of thiosemicarbazides with α-halogenated ketones, followed by S-alkylation (). The target compound’s 4-ethoxyphenyl group likely requires nucleophilic substitution of a bromo-propanamide intermediate .

Spectral Confirmation :

  • IR spectra of all derivatives confirm the absence of free -SH groups (~2500–2600 cm⁻¹), consistent with thione tautomer dominance .
  • $^{1}\text{H}$-NMR data for the target compound would show distinct peaks for the 4-ethoxy group (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) and Z-configuration (vinyl proton ~7.5 ppm) .

Q & A

(Basic) What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis involves three key steps:

Thiazolidinone core formation : Reacting a thiourea derivative with chloroacetic acid under acidic conditions to form the thiazolidinone ring .

Ethoxyphenyl group introduction : A nucleophilic substitution reaction between ethoxyphenylamine and an electrophilic intermediate (e.g., activated carbonyl) .

Benzylidene moiety attachment : Condensation of the intermediate with 4-fluorobenzaldehyde under basic conditions to form the final Z-configuration product .
Critical conditions :

  • Temperature control (e.g., reflux for cyclization steps).
  • pH adjustments during condensation to favor imine formation.
  • Purification via column chromatography or recrystallization to isolate high-purity product .

(Basic) Which spectroscopic and crystallographic methods are essential for structural characterization?

  • NMR spectroscopy : Confirms proton environments (e.g., Z-configuration of the benzylidene group via coupling constants) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing using software like SHELXL or ORTEP-3 .

(Advanced) How can researchers optimize the condensation step to improve reaction yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity .
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions stabilize the imine intermediate .
  • Stoichiometry : Excess aldehyde (1.5–2.0 equiv) drives the reaction to completion .
  • Temperature : Reflux conditions (~80–100°C) accelerate kinetics but avoid side reactions .

(Advanced) How should researchers address contradictions in reported biological activity data?

Potential explanations and solutions:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) .
  • Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substituents) to identify pharmacophores .
  • Purity verification : Use HPLC or LC-MS to rule out impurities affecting bioactivity .

(Advanced) What computational methods predict this compound’s biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., COX-2) or receptors .
  • QSAR modeling : Correlates substituent effects (e.g., fluorobenzylidene vs. methoxy groups) with activity trends .
  • MD simulations : Assess binding stability over time using GROMACS or AMBER .

(Basic) What primary biological activities have been investigated for this compound?

  • Anti-inflammatory : Inhibition of COX-2 and TNF-α in vitro .
  • Anticancer : Apoptosis induction in HeLa and MCF-7 cell lines via caspase-3 activation .
  • Antimicrobial : Activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .

(Advanced) What challenges arise in confirming the Z-configuration of the benzylidene moiety?

  • NMR analysis : NOESY correlations between the benzylidene proton and thiazolidinone protons confirm the Z-isomer .
  • X-ray crystallography : Resolves spatial arrangement unambiguously but requires high-quality single crystals .
  • Contradictions : Impurities or tautomerism may lead to misinterpretation; orthogonal methods (e.g., IR + NMR) are critical .

(Advanced) How do structural modifications influence biological activity?

Modification Impact on Activity Example
Ethoxy → Methoxy Reduced lipophilicity; lower anticancer IC₅₀N-(4-methoxyphenyl) analog
Fluoro → Chloro Enhanced antimicrobial potency4-chlorobenzylidene derivative
Thioxo → Oxo Loss of hydrogen-bonding capacity; reduced activity2-oxo-thiazolidinone analog

(Basic) What purification techniques are recommended for this compound?

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts .
  • HPLC : Reverse-phase C18 columns separate stereoisomers .

(Advanced) How can researchers resolve discrepancies in crystallographic data?

  • Data reprocessing : Use SHELXL to refine parameters (e.g., thermal displacement) .
  • Twinned crystals : Apply TWINLAW in WinGX to model twin domains .
  • Validation tools : Check for outliers using PLATON or CCDC Mercury .

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